7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane chemical properties
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane chemical properties
Topic: 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Advanced Scaffold for Medicinal Chemistry & Drug Design [1][2]
Executive Summary
The compound 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS: 1221818-66-1) represents a high-value "privileged scaffold" in modern drug discovery.[1] It combines the structural rigidity of a spirocycle with the metabolic stability conferred by gem-difluorination.[1] This guide details its physicochemical profile, synthetic accessibility, and utility as a bioisostere for piperidine and pyrrolidine moieties in clinical candidates.
Chemical Identity & Physicochemical Profile
This spirocyclic diamine features a unique 5,6-fused spiro system.[1] The "2,7-diaza" designation indicates nitrogen atoms in both the 5-membered (pyrrolidine-like) and 6-membered (piperidine-like) rings.[1] The gem-difluoro substitution at position C10 serves as a metabolic block and lipophilicity modulator.[1]
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 1221818-66-1 |
| IUPAC Name | tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
| Molecular Formula | C₁₃H₂₂F₂N₂O₂ |
| Molecular Weight | 276.32 g/mol |
| Exact Mass | 276.165 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC(F)(F)C2(CCNC2)CC1 |
| LogP (Predicted) | 1.5 – 2.1 |
| pKa (N2-H) | ~9.5 (Basic secondary amine) |
| pKa (N7-Boc) | Non-basic (Carbamate) |
| Physical State | White to off-white solid |
Synthetic Methodologies
The synthesis of 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives typically proceeds through a late-stage deoxyfluorination strategy.[1] This ensures the sensitive difluoro motif is introduced after the construction of the spirocyclic core.[1]
Core Synthetic Route
The most robust pathway involves the construction of a 10-oxo intermediate followed by treatment with a nucleophilic fluorinating agent.[1]
Step 1: Spirocyclization
The spiro core is often assembled via a double Michael addition or a Dieckmann condensation using a piperidone or pyrrolidine precursor.[1] For the 2,7-diaza system, a common approach utilizes N-protected 4-piperidone derivatives reacted with activated methylene compounds to form the spiro-lactone or spiro-lactam, which is then reduced.[1]
Step 2: Deoxyfluorination (Critical Step)
The conversion of the ketone (C=O) to the gem-difluoro (CF₂) group is achieved using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® .[1]
-
Reagent: DAST or Deoxo-Fluor (1.5 - 2.0 equiv).[1]
-
Solvent: Anhydrous DCM or Toluene.[1]
-
Conditions: 0°C to RT (or 60°C for sluggish substrates).
-
Mechanism: The oxygen attacks the sulfur center, activating the carbonyl, followed by sequential fluoride displacement.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the ketone precursor to the final functionalized scaffold.
Figure 1: Synthetic pathway for the introduction of the gem-difluoro motif into the spiro[4.5]decane core.[1]
Reactivity & Functionalization Guide
This molecule is designed as a bifunctional building block . The orthogonality between the free amine (N2) and the protected amine (N7) allows for sequential functionalization.
N2-Functionalization (The "Handle")
The secondary amine at position 2 is sterically accessible and highly nucleophilic.[1]
-
Reductive Amination: Reacts with aldehydes/ketones using STAB (Sodium triacetoxyborohydride) in DCE/DCM.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): Reacts efficiently with electron-deficient aryl halides (e.g., chloropyrimidines, fluoronitrobenzenes) in the presence of a base (DIPEA/K₂CO₃).[1]
-
Amide Coupling: Standard HATU/EDC couplings with carboxylic acids.[1]
N7-Deprotection (The "Anchor")
The tert-butoxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is cleaved under acidic conditions.[1]
-
Protocol: 4M HCl in Dioxane or TFA/DCM (1:1).[1]
-
Note: The gem-difluoro group is generally stable to these acidic conditions, unlike ketals which might hydrolyze.[1]
Stability of the gem-Difluoro Group
The C-F bond is extremely strong (~116 kcal/mol).[1] The gem-difluoro moiety at C10 is chemically inert to:
-
Standard acids/bases.[1]
-
Reducing agents (LiAlH₄, NaBH₄).
-
Pd-catalyzed cross-coupling conditions.[1]
Medicinal Chemistry Applications
The 10,10-difluoro-2,7-diazaspiro[4.5]decane core is utilized to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.
Metabolic Stability
In the non-fluorinated parent spirocycle, the C10 position (adjacent to the spiro center) is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes.
-
Mechanism: Substitution of C-H bonds with C-F bonds blocks this metabolic oxidation because the C-F bond is resistant to CYP450 radical abstraction.[1]
-
Result: Increased half-life (
) and reduced clearance ( ).[1]
Conformational Restriction
Spirocycles reduce the entropic penalty of binding to a protein target compared to flexible linear chains.[1]
-
Vector: The 2,7-diaza arrangement creates a specific 3D vector, orienting substituents at defined angles (~90° twist between rings).[1]
-
Lipophilicity: The gem-difluoro group lowers the pKa of nearby amines (inductive effect) and modulates lipophilicity (LogD), often improving membrane permeability.[1]
Case Studies
-
TRPM8 Antagonists: Spirocyclic scaffolds have been cited in patents for Transient Receptor Potential Melastatin 8 (TRPM8) antagonists, used for treating neuropathic pain.
-
EHMT Inhibitors: Used in the design of inhibitors for Euchromatic Histone Lysine Methyltransferases (EHMT1/2), relevant in oncology.
Safety & Handling
-
Hazards: As a secondary amine, it causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent absorption of atmospheric moisture/CO₂.[1]
-
Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]
References
-
PubChem. tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (Compound Summary). National Library of Medicine.[1] Link
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Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester (CN111518015A).[1]Link
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Indagoo. Product Specification: 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS 1221818-66-1).[1][2][3][4]Link
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MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Spirocycle Synthesis Context).Link
-
ChemScene. tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (Precursor Analog).Link
Sources
- 1. 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane [cymitquimica.com]
- 2. 1251014-46-6,3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane [cymitquimica.com]
- 4. cas 1221818-66-1|| where to buy 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane [spanish.chemenu.com]
